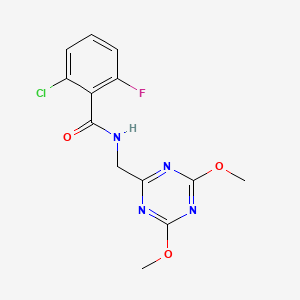

![molecular formula C24H24N4O B2389086 1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848922-55-4](/img/structure/B2389086.png)

1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A significant area of application for such compounds involves their synthesis and chemical characterization. For example, the synthesis of novel pyrimidine and fused pyrimidine derivatives, including variations of the core benzimidazole structure, has been explored. These synthetic routes typically involve reactions with different electrophilic reagents to yield a variety of derivatives, which are then characterized by IR, 1H NMR, and mass spectra (Mahmoud et al., 2011). Similarly, green multicomponent syntheses of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives have been developed, leveraging the benefits of excellent yield, low cost, and reduced environmental impact (Liu et al., 2008).

Biological Activities

The biological activities of benzimidazole derivatives have also been a focal point of research. Studies include the evaluation of antioxidant and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, revealing their potential as therapeutic agents (Bassyouni et al., 2012). Moreover, the inhibition of benzimidazole derivatives on corrosion of iron in acidic solutions has been investigated, indicating their utility in materials science and engineering applications (Khaled, 2003).

Advanced Materials and Catalysis

Benzimidazole derivatives have been utilized in the development of advanced materials and as catalysts. The synthesis and characterization of novel pyrimido[1,2-a] benzimidazole derivatives, aimed at exploring their chemical properties and potential applications in materials science, highlight this area of research (Hafedh et al., 2022). Additionally, the use of benzoyl cyanide in ionic liquids for the efficient and selective benzoylation of nucleosides demonstrates the application of benzimidazole derivatives in catalytic processes, offering a 'green' alternative to traditional methods (Prasad et al., 2005).

Propiedades

IUPAC Name |

1-(2-methoxyethylamino)-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-16-8-10-18(11-9-16)14-19-17(2)20(15-25)24-27-21-6-4-5-7-22(21)28(24)23(19)26-12-13-29-3/h4-11,26H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWEMRVUJQHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

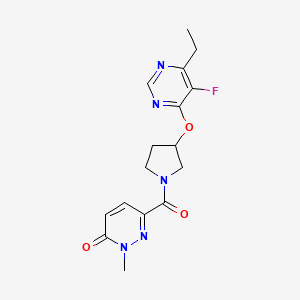

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)

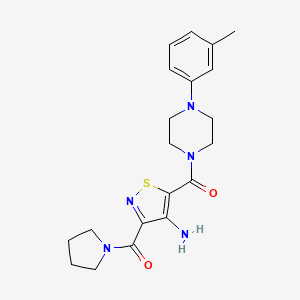

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

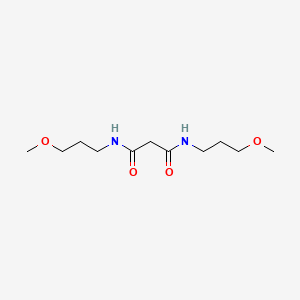

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)